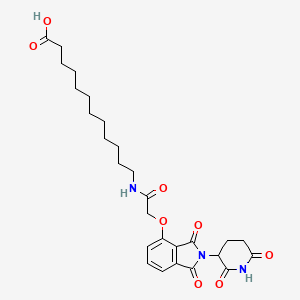

Thalidomide-O-amido-C11-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H35N3O8 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoic acid |

InChI |

InChI=1S/C27H35N3O8/c31-21-15-14-19(25(35)29-21)30-26(36)18-11-10-12-20(24(18)27(30)37)38-17-22(32)28-16-9-7-5-3-1-2-4-6-8-13-23(33)34/h10-12,19H,1-9,13-17H2,(H,28,32)(H,33,34)(H,29,31,35) |

InChI Key |

CSYVEJMBYGPRAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-O-amido-C11-COOH: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block in the synthesis of PROTACs, acting as an E3 ubiquitin ligase ligand that specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC designed to induce the degradation of that target protein. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and its application in the development of novel therapeutics.

Core Properties

| Property | Value |

| Molecular Formula | C27H35N3O8 |

| Molar Mass | 529.58 g/mol |

| Function | E3 Ligase Ligand (binds to CRBN) |

| Application | Synthesis of PROTACs |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the CRBN-recruiting component of a PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By being connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data

Direct quantitative binding data for this compound to CRBN is not extensively available in public literature. However, the binding affinity is expected to be comparable to that of thalidomide, as the core binding motif is retained. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives to serve as a reference.

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[4][5] |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[6] |

| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[6] |

Table adapted from publicly available data. Specific experimental conditions may lead to variations in measured values.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a general approach can be inferred from solid-phase synthesis methods for thalidomide-based PROTACs.[7][8] The synthesis would likely involve the coupling of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by deprotection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Orgasynth [orgasynth.com]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-C11-COOH in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Thalidomide-O-amido-C11-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a Cereblon (CRBN) E3 ligase ligand, its application in the targeted degradation of proteins, with a specific focus on the histone methyltransferase DOT1L, and outlines the experimental methodologies used for its characterization.

Introduction to this compound and PROTAC Technology

This compound is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug. In the context of modern drug discovery, it serves as a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase ligand .

-

A linker that connects the warhead and the E3 ligase ligand.

This compound functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), coupled to an 11-carbon amide linker. This linker terminates in a carboxylic acid group, which allows for straightforward chemical conjugation to a warhead targeting a specific protein.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of a PROTAC synthesized with this compound is to induce the selective degradation of a target protein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the ubiquitinated target protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.

This mechanism of action offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and sustained pharmacological effect.

Application in DOT1L Degradation

This compound has been specifically cited for its use in the synthesis of PROTACs targeting DOT1L (Disruptor of telomeric silencing 1-like)[1][2][3]. DOT1L is a histone methyltransferase that plays a crucial role in the development and progression of certain types of leukemia, particularly those with MLL rearrangements. By targeting DOT1L for degradation, these PROTACs aim to provide a novel therapeutic strategy for these cancers.

The signaling pathway for a DOT1L-targeting PROTAC utilizing this compound is illustrated below:

Quantitative Data

While specific quantitative data for PROTACs synthesized directly from this compound is primarily found within patent literature, the following table provides representative data for thalidomide-based PROTACs to illustrate typical performance metrics.

| Parameter | Description | Typical Value Range |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |

| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | 100 - 500 nM |

| Target Binding Affinity (Kd) | The dissociation constant for the binding of the warhead to the target protein. | Varies depending on the warhead |

Experimental Protocols

The characterization of PROTACs synthesized from this compound involves a series of in vitro and cell-based assays to confirm their mechanism of action and quantify their efficacy.

A general workflow for the synthesis of a DOT1L-targeting PROTAC using this compound is outlined below. This typically involves an amide coupling reaction between the carboxylic acid of the linker and an amine-functionalized DOT1L inhibitor.

Western Blotting: This is the most common method to quantify the reduction in target protein levels.

-

Cell Treatment: Cells expressing the target protein are treated with varying concentrations of the PROTAC for a specified time.

-

Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the ligand to the protein, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Purified recombinant CRBN protein is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.

-

Titration: The ligand is injected into the protein solution in small aliquots.

-

Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics and affinity of the binary and ternary complex interactions.

-

Immobilization: The CRBN E3 ligase is immobilized on a sensor chip.

-

Binary Interaction Analysis: The PROTAC is flowed over the chip to measure its binding to CRBN. In a separate experiment, the target protein is flowed over a chip with an immobilized warhead to determine its binding affinity.

-

Ternary Complex Analysis: A pre-mixed solution of the target protein and the PROTAC is flowed over the CRBN-immobilized chip. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

The logical relationship for ternary complex formation is depicted in the following diagram:

References

An In-depth Technical Guide to Thalidomide-O-amido-C11-COOH for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Concept: The Role of Thalidomide-O-amido-C11-COOH in PROTAC Technology

This compound is a functionalized ligand and linker combination designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a critical building block for researchers aiming to induce the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. This molecule incorporates two key features:

-

A Thalidomide (B1683933) Moiety: This component acts as the E3 ligase-recruiting element. It specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2]

-

An O-amido-C11-COOH Linker: This is a long-chain aliphatic linker with a terminal carboxylic acid. The 11-carbon chain provides significant length and flexibility, which can be crucial for enabling the formation of a productive ternary complex between the target protein and the CRBN E3 ligase. The terminal carboxylic acid provides a convenient chemical handle for conjugation to a ligand that binds to the desired protein of interest.

The overarching principle of a PROTAC synthesized using this building block is to hijack the cell's natural protein disposal machinery. By simultaneously binding to both the target protein and CRBN, the PROTAC brings the two into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Quantitative Data for CRBN-Recruiting PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the thalidomide moiety to CRBN is also a critical factor. The following tables present representative data for thalidomide and its derivatives, as well as for a hypothetical PROTAC to illustrate the expected performance.

Table 1: Representative Binding Affinities of Thalidomide and its Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~178 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.

Table 2: Representative Degradation Performance of a Hypothetical DOT1L-Targeting PROTAC

| Parameter | Value | Description |

| DC50 | 10 - 100 nM | The concentration of the PROTAC required to degrade 50% of the target protein (DOT1L) in a specific cell line (e.g., MV-4-11) after a defined treatment period (e.g., 24 hours). |

| Dmax | > 90% | The maximum percentage of target protein degradation achievable with the PROTAC. |

This data is illustrative and the actual performance of a PROTAC synthesized with this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and characterize PROTACs derived from this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a hypothetical DOT1L ligand containing a primary amine.

Materials:

-

This compound

-

DOT1L ligand with a primary amine

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

-

Analytical instruments: LC-MS, HRMS, and NMR

Procedure:

-

In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the DOT1L ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final compound by HRMS and NMR spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in a cellular context.

Materials:

-

Human cancer cell line expressing the target protein (e.g., MV-4-11 for DOT1L)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-DOT1L)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 0.1 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies for the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized target protein levels against the logarithm of the PROTAC concentration.

-

Use a non-linear regression model to calculate the DC50 and Dmax values.

-

Visualizations

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: Workflow for the synthesis and evaluation of a PROTAC.

Logical Relationships in PROTAC Efficacy

Caption: Factors influencing the efficacy of a PROTAC.

References

The Strategic Role of Thalidomide-O-amido-C11-COOH in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a successful PROTAC is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein. This technical guide provides a comprehensive overview of Thalidomide-O-amido-C11-COOH, a key building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase. We will delve into its core function, present available quantitative data for related structures, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.

Introduction to this compound in the PROTAC Landscape

This compound is a bifunctional molecule composed of a thalidomide (B1683933) moiety and a C11 carboxylic acid linker. The thalidomide portion serves as a potent ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The terminal carboxylic acid group on the 11-carbon aliphatic chain provides a versatile attachment point for a ligand that binds to a specific protein of interest (POI). By incorporating this compound into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6]

The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[7] The C11 linker of this compound offers a significant degree of flexibility and length, which can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitin transfer.

Core Mechanism of Action

The fundamental role of this compound within a PROTAC is to act as the "E3 ligase handle." The process can be summarized in the following steps:

-

Binding to CRBN: The thalidomide moiety of the PROTAC binds to a specific pocket on the Cereblon protein, effectively "hijacking" the E3 ligase complex.

-

Ternary Complex Formation: Simultaneously, the POI-binding ligand of the PROTAC binds to its target protein. This results in the formation of a POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: The close proximity of the POI and the E3 ligase, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, a key advantage over traditional inhibitor-based therapies.

Quantitative Data and Experimental Protocols

Binding Affinity of Thalidomide Derivatives to Cereblon

The binding affinity of the E3 ligase ligand to its target is a critical parameter in PROTAC design. The following table summarizes reported binding constants for thalidomide and its analogs to Cereblon.

| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 160 | (Ito et al., 2010) | |

| Thalidomide | Surface Plasmon Resonance (SPR) | 250 | (PROTAC-DB)[8] | |

| Pomalidomide | ITC | 39 | (Ito et al., 2010) | |

| Lenalidomide | ITC | 250 | (Ito et al., 2010) |

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.

Efficacy of Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically measured by its ability to induce the degradation of the target protein. Key metrics include DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | MV4;11 | 4.3 | >98 | (Winter et al., 2015) |

| ARV-825 | BRD4 | HCT-116 | <1 | >90 | (Lu et al., 2015) |

Experimental Protocols

This protocol outlines a general procedure for coupling this compound to a POI ligand containing a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an available amine group

-

N,N-Dimethylformamide (DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the POI ligand (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

This protocol describes the use of SPR to measure the binding affinity of a thalidomide-based PROTAC to Cereblon.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human Cereblon protein

-

Thalidomide-based PROTAC

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the recombinant Cereblon protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the thalidomide-based PROTAC in running buffer.

-

Inject the PROTAC solutions over the sensor chip surface at a constant flow rate, monitoring the change in the SPR signal in real-time.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates.

-

Calculate the dissociation constant (Kd) from the ratio of koff/kon.

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a thalidomide-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

Thalidomide-based PROTAC

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the resulting bands.

-

Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.

Visualizations

Signaling Pathway of a Thalidomide-Based PROTAC

Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for PROTAC characterization.

Logical Relationship of PROTAC Components

Caption: The modular components of a thalidomide-based PROTAC.

Conclusion

This compound represents a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its thalidomide core ensures robust recruitment of the Cereblon E3 ligase, while the C11 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex. While further studies are needed to fully characterize PROTACs built with this specific linker, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers to design, synthesize, and evaluate novel protein degraders. The continued exploration of linkerology, coupled with a deeper understanding of the structural biology of ternary complexes, will undoubtedly propel the field of targeted protein degradation forward, offering new therapeutic avenues for a wide range of diseases.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Orgasynth [orgasynth.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 8. PROTAC-DB [cadd.zju.edu.cn]

A Technical Guide to Thalidomide-O-amido-C11-COOH as a Cereblon (CRBN) E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Thalidomide-O-amido-C11-COOH, a crucial building block in the field of Targeted Protein Degradation (TPD). It serves as a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to CRBN and Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for intracellular protein degradation in eukaryotic cells.[1] E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their tagging with ubiquitin. This polyubiquitination marks the protein for destruction by the proteasome.[2]

Cereblon (CRBN) is a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming the CRL4^CRBN^ complex.[2][3] The discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) bind directly to CRBN opened a new avenue for therapeutic intervention.[2][4] These molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of so-called "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[3]

This principle has been harnessed in the development of PROTACs. PROTACs are heterobifunctional molecules featuring a ligand for an E3 ligase, a ligand for a Protein of Interest (POI), and a chemical linker that joins them.[1][5] By simultaneously binding to the E3 ligase and the POI, the PROTAC forms a ternary complex, bringing the degradation machinery into close proximity with the target protein, leading to its ubiquitination and destruction.[1][6]

This compound is a derivative of thalidomide designed for this purpose. It contains the essential glutarimide (B196013) moiety for CRBN binding and a C11 carboxylic acid linker, which allows for straightforward chemical conjugation to a POI ligand to create a novel PROTAC.[7][8][9]

Quantitative Binding Data

| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | (S)-thalidomide has ~10-fold stronger binding than the (R)-enantiomer.[10][11] |

| Lenalidomide | ~178 nM (Kd) | Not Specified | Binds more strongly to CRBN than thalidomide.[10] |

| Pomalidomide | ~157 nM (Kd) | Not Specified | Binds with higher affinity to CRBN than thalidomide.[10] |

| Iberdomide | 10-20x greater affinity than lenalidomide | Not Specified | A next-generation Cereblon E3 Ligase Modulator (CELMoD).[12] |

| CC-220 (Iberdomide) | 60 nM (IC50) | TR-FRET Assay | Demonstrates high-affinity binding in a quantitative in vitro assay.[13] |

Mechanism of Action

This compound functions as the CRBN-recruiting component of a PROTAC. The glutarimide ring of the thalidomide moiety docks into a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[10] Once incorporated into a PROTAC, it facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which is the critical step for inducing degradation. The CRL4^CRBN^ complex then polyubiquitinates accessible lysine (B10760008) residues on the surface of the POI. This "tag" is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides. The PROTAC is then released and can engage in further catalytic cycles of degradation.[1]

Experimental Protocols

Characterizing a PROTAC derived from this compound involves a series of key experiments to validate binding, ternary complex formation, and cellular degradation.

CRBN Binary Binding Affinity (Surface Plasmon Resonance)

Objective: To determine the direct binding affinity (Kd) of the ligand to CRBN.

Methodology:

-

Chip Preparation: Immobilize recombinant purified His-tagged CRBN/DDB1 protein onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare a serial dilution of this compound (or the final PROTAC) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the analyte dilutions over the sensor chip surface. The binding causes a change in the refractive index, measured in response units (RU).

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Ternary Complex Formation (TR-FRET Assay)

Objective: To confirm and characterize the formation of the POI-PROTAC-CRBN ternary complex.[14][15]

Methodology:

-

Reagent Preparation:

-

Recombinant His-tagged CRBN/DDB1 protein.

-

Recombinant GST-tagged POI.

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore).

-

AF488-conjugated anti-His antibody (acceptor fluorophore).[16]

-

PROTAC synthesized from this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add a fixed concentration of His-CRBN, GST-POI, and the two labeled antibodies.

-

Add the PROTAC across a range of concentrations.

-

Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the complex to form.[17]

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs, confirming the formation of a stable ternary complex at optimal concentrations.[18]

Cellular Target Degradation (Western Blot)

Objective: To quantify the reduction in cellular POI levels following treatment with the PROTAC.[19]

Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line and allow adherence. Treat the cells with a dose-response of the PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).[18]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for the POI.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control to determine the percentage of degradation relative to a vehicle-treated control. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[6][19]

Typical PROTAC Discovery Workflow

The development of a novel degrader using this compound follows a structured workflow to ensure potency, selectivity, and a validated mechanism of action.[5]

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Orgasynth [orgasynth.com]

- 9. This compound | Orgasynth [orgasynth.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to Thalidomide-O-amido-C11-COOH: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C11-COOH is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled with a C11 alkyl carboxylic acid linker.[1][2][3][4][5][6] This structure is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and biological assays. While extensive experimental data for this specific linker is not publicly available, the following table summarizes its known properties and provides estimates for others based on structurally related compounds.

| Property | Value | Source/Comment |

| IUPAC Name | 12-[[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyacetyl]amino]dodecanoic acid | [1] |

| Molecular Formula | C27H35N3O8 | [1] |

| Molecular Weight | 529.58 g/mol | [1][2] |

| CAS Number | 2473270-96-9 | [4] |

| Physical State | Off-white solid (presumed) | Based on related compounds[7] |

| Solubility | Soluble in DMSO, DMF | Based on related compounds[7] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Based on related compounds[8][9] |

Mechanism of Action: Facilitating Targeted Protein Degradation

This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety binds specifically to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11][12][13] The terminal carboxylic acid of the C11 linker is designed for covalent conjugation to a ligand that binds to a specific protein of interest (POI). This creates a heterobifunctional PROTAC that can induce the formation of a ternary complex between the POI and the CRBN E3 ligase.[14][15][16][17]

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[18] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[18] The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst for protein elimination.[18] This compound has been specifically mentioned as a tool for synthesizing PROTACs that target the degradation of DOT1L.[3][5][6]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific, validated protocol for the synthesis and use of a PROTAC derived from this compound is not publicly available, a generalized workflow can be outlined based on established methodologies in the field.

Generalized Protocol for PROTAC Synthesis

This protocol describes a general method for conjugating the carboxylic acid of this compound to a primary or secondary amine on a target protein ligand.

1. Activation of the Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a peptide coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

-

Add a non-nucleophilic base, for instance, DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

2. Coupling Reaction:

-

In a separate flask, dissolve the target protein ligand (containing a free amine) in the same anhydrous solvent.

-

Add the solution of the activated this compound dropwise to the ligand solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

3. Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Generalized Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a newly synthesized PROTAC.

Caption: Generalized workflow for PROTAC evaluation.

Conclusion

This compound represents a valuable chemical tool for researchers engaged in the development of PROTACs. Its thalidomide headpiece provides a reliable anchor to the CRBN E3 ligase, while the C11 linker with a terminal carboxylic acid offers a versatile point of attachment for ligands targeting a wide array of proteins. Although detailed, publicly available experimental data for this specific molecule is limited, the principles outlined in this guide, based on the established science of targeted protein degradation, provide a solid foundation for its application in the design and execution of novel therapeutic strategies.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Where specific experimental data for this compound is unavailable, information from closely related compounds has been used for illustrative purposes and should be treated as such.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Delchimica [delchimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Orgasynth [orgasynth.com]

- 6. This compound | Orgasynth [orgasynth.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ternary complex formation - Profacgen [profacgen.com]

- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. o2hdiscovery.co [o2hdiscovery.co]

- 18. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thalidomide-O-amido-C11-COOH for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-amido-C11-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the formation of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on the degradation of target proteins such as DOT1L. This guide includes detailed experimental protocols, quantitative data, and visual diagrams of the underlying signaling pathways to facilitate its use in research and drug development.

Introduction to this compound

This compound is a bifunctional molecule composed of a thalidomide (B1683933) derivative and an 11-carbon alkyl linker with a terminal carboxylic acid. The thalidomide moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The terminal carboxylic acid on the linker provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI). By linking the POI-binding ligand to the thalidomide derivative, a PROTAC is formed that can bring the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Properties:

| Property | Value |

| CAS Number | 2473270-96-9 |

| Molecular Formula | C27H35N3O8 |

| Molecular Weight | 529.58 g/mol |

| Description | A white to off-white solid. |

| Solubility | Soluble in DMSO and DMF. |

Mechanism of Action: The PROTAC Approach

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. In the case of PROTACs synthesized using this compound, the E3 ligase recruited is Cereblon (CRBN).

The general mechanism of action is as follows:

-

Binding: The PROTAC molecule simultaneously binds to the target protein via its specific ligand and to the CRBN E3 ligase via its thalidomide moiety.

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex, bringing the target protein into close proximity to the E3 ligase.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another protein molecule.

Experimental Protocols

General Synthesis of a Thalidomide-Based PROTAC

Materials:

-

Hydroxymethyl polystyrene resin

-

Phthalic anhydride (B1165640) derivative

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

α-aminoglutarimide

-

Trifluoroacetic acid (TFA)

-

Toluene

Procedure:

-

Resin Loading:

-

Swell the hydroxymethyl polystyrene resin in DMF in a solid-phase synthesis vessel.

-

Add a solution of the appropriate phthalic anhydride derivative, TEA, and a catalytic amount of DMAP in DMF.

-

Agitate the mixture at room temperature for 18 hours.

-

Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.

-

-

Amide Coupling:

-

Swell the resin from the previous step in DMF.

-

Add a solution of α-aminoglutarimide, DIC, and HOBt in DMF.

-

Agitate the mixture at room temperature for 18 hours.

-

Wash the resin as described in step 1.

-

-

Cleavage and Cyclization:

-

Suspend the dried resin in a solution of 5% TFA in toluene.

-

Reflux the mixture for 4-12 hours.

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent under reduced pressure to yield the crude thalidomide derivative.

-

PROTAC Synthesis via Amide Coupling

The terminal carboxylic acid of this compound allows for straightforward conjugation to a POI ligand containing a primary or secondary amine via standard amide bond formation.

Materials:

-

This compound

-

POI ligand with an amine handle

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the POI ligand (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a CRBN-based PROTAC targeting DOT1L, illustrating the type of data generated in PROTAC development.

| Parameter | Value | Assay Conditions |

| DOT1L DC50 | 50-100 nM | MV4-11 cells, 24-hour treatment |

| Dmax | >90% | MV4-11 cells, 24-hour treatment |

| CRBN Binding Affinity (IC50) | 1-5 µM | Competitive binding assay |

| Ternary Complex Formation (EC50) | 100-500 nM | TR-FRET assay |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the development and characterization of a PROTAC synthesized from this compound.

Conclusion

This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry and effective recruitment of the Cereblon E3 ligase make it an attractive choice for researchers aiming to induce the targeted degradation of a wide range of proteins implicated in various diseases. This guide provides the foundational knowledge and experimental framework to facilitate the successful application of this molecule in the exciting and rapidly advancing field of targeted protein degradation.

The C11 Linker in PROTAC Design: A Technical Guide for Drug Development Professionals

An in-depth analysis of the role of 11-atom linkers in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs), providing researchers and drug development professionals with a comprehensive understanding of their synthesis, evaluation, and impact on therapeutic potential.

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] This tripartite structure enables the PROTAC to form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][5][7] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[5][7] This guide focuses on the significance of the C11 linker, representing a linker with a length of approximately 11 atoms, in PROTAC design.

The C11 Linker: Balancing Flexibility and Pre-organization

The length of the linker is a crucial parameter that requires empirical optimization for each specific POI and E3 ligase pair.[1][4] A linker that is too short may be unable to bridge the distance between the two proteins, while an excessively long linker can lead to unproductive binding modes or a "hook effect," where the formation of binary complexes is favored over the catalytically productive ternary complex.[1]

A linker length of around 11 atoms, often composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or a combination thereof, represents a common motif in PROTAC design.[3][4] This length is often sufficient to span the necessary distance between the target protein and the E3 ligase while maintaining a degree of conformational constraint that can favor the formation of a productive ternary complex.

Common C11 Linker Scaffolds

The most prevalent linker motifs in PROTAC design are flexible alkyl and PEG chains.[3][4][5]

-

Alkyl Chains: These are hydrophobic linkers that provide significant conformational flexibility.[1][5] While synthetically accessible, their hydrophobicity can sometimes lead to poor solubility and pharmacokinetic profiles.[5]

-

Polyethylene Glycol (PEG) Chains: The inclusion of ethylene (B1197577) glycol units enhances the polarity and solubility of the PROTAC molecule.[1][4][8] The ether oxygens can also participate in hydrogen bonding interactions within the ternary complex, further stabilizing it.[3][8]

More rigid linker structures, such as those incorporating piperazine (B1678402) or piperidine (B6355638) moieties, are also employed to reduce the entropic penalty associated with ternary complex formation and improve pharmacokinetic properties.[7][9]

Quantitative Impact of Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[10][11]

-

Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[10][11]

The following tables summarize data from various studies, illustrating the impact of linker length on the degradation of different target proteins. While specific data for a C11 linker is not always available, these examples demonstrate the general principle of how linker length optimization, often in the range of 10-20 atoms, is critical for achieving potent degradation.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3][10]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][12][13]

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation in 22Rv1 cells (at 3 µM) [10]

| Linker Type | PROTAC | Degradation of AR |

| Flexible (PEG) | PROTAC A | Moderate |

| Rigid (piperazine) | PROTAC B | High |

Experimental Protocols for PROTAC Evaluation

The development of effective PROTACs relies on robust experimental methodologies to assess their synthesis, binding, and degradation capabilities.

Synthesis of PROTACs with C11 Linkers

The synthesis of PROTACs typically involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated.[14] "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a widely used method for the final conjugation step due to its high efficiency and selectivity.[8][]

General Synthetic Workflow:

-

Functionalization of Ligands: The POI and E3 ligase ligands are chemically modified to introduce a reactive handle, such as an azide (B81097) or an alkyne.

-

Synthesis of the Linker: An 11-atom linker with complementary reactive ends is synthesized. For example, a bifunctional linker with a terminal azide and alkyne.

-

Conjugation: The functionalized ligands are reacted with the bifunctional linker via a click reaction or other coupling chemistries (e.g., amide bond formation) to yield the final PROTAC.[3][14]

Western Blotting for Protein Degradation

A standard and essential method to quantify the degradation of the target protein following PROTAC treatment is Western blotting.[10]

Protocol:

-

Cell Culture and Treatment: Plate the desired cell line and allow them to reach 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding and then probe with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis of the protein bands is performed to quantify the relative abundance of the target protein, normalized to the loading control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental designs involved in PROTAC research.

Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Figure 2: A representative experimental workflow for the development and evaluation of PROTACs, from initial design to in vivo efficacy studies.

Figure 3: Simplified diagram of the Androgen Receptor (AR) signaling pathway and its inhibition by an AR-targeting PROTAC, a common strategy in prostate cancer research.

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, and an 11-atom linker often provides a favorable balance of flexibility and rigidity to facilitate potent and selective protein degradation. The empirical optimization of linker length, composition, and attachment points remains a critical aspect of PROTAC development. While this guide has focused on the C11 linker as a representative example, the principles discussed are broadly applicable to the rational design of PROTACs.

Future advancements in computational modeling and structural biology will undoubtedly provide a more predictive framework for linker design, reducing the reliance on extensive empirical screening.[3][7] The development of novel linker chemistries will also expand the repertoire of tools available to drug discovery scientists, enabling the creation of PROTACs with enhanced "drug-like" properties and therapeutic potential. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will be paramount to the successful clinical translation of this exciting therapeutic modality.

References

- 1. chempep.com [chempep.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. research.chalmers.se [research.chalmers.se]

- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thalidomide-O-amido-C11-COOH and its Interaction with Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of thalidomide (B1683933) derivatives to the Cereblon (CRBN) protein, with a focus on the conceptual framework for understanding the binding of Thalidomide-O-amido-C11-COOH. While specific quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this document outlines the established binding affinities of the parent thalidomide molecule and its key analogs. Furthermore, it provides detailed experimental protocols for determining such binding affinities and illustrates the general mechanism of action.

This compound is an E3 ligase ligand-linker conjugate designed for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5] The thalidomide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6] The C11-COOH linker provides a versatile attachment point for a ligand that targets a specific protein of interest for degradation.

Quantitative Binding Affinity of Thalidomide and its Analogs to Cereblon

The binding of thalidomide and its derivatives to CRBN is a crucial interaction for their therapeutic effects. The glutarimide (B196013) portion of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain of Cereblon.[7] While direct binding data for this compound is not publicly available, the affinity of the core thalidomide scaffold is well-characterized. The addition of the linker at the O-amido position is generally considered to have a minimal impact on the direct binding affinity to CRBN. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [6] |

| Lenalidomide | ~178 nM | Not Specified | [1][8] |

| Pomalidomide | ~157 nM | Not Specified | [1][8] |

| This compound | Not Publicly Available | - |

General Signaling Pathway

Thalidomide and its analogs function as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to Cereblon, they induce the recruitment of "neosubstrates," proteins not typically targeted by this ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3]

Caption: General mechanism of CRBN-mediated protein degradation.

Experimental Protocols

To determine the binding affinity of this compound to Cereblon, several biophysical assays can be employed. The following are detailed methodologies for two standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.

Principle: CRBN is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.[2][4]

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface according to the manufacturer's protocol.

-

Immobilize recombinant Cereblon (often the Thalidomide-Binding Domain) onto the sensor surface to a desired density.[2]

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.

-

Regenerate the sensor surface between each analyte injection if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (SPR signal vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).[1]

-

The dissociation constant (K_d) is calculated as the ratio of k_d/k_a.

-

Caption: SPR experimental workflow for binding affinity determination.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein.

Principle: A solution of this compound is titrated into a sample cell containing a solution of CRBN protein. The heat change upon each injection is measured and plotted against the molar ratio of the two molecules. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2]

Methodology:

-

Sample Preparation:

-

Dialyze both the CRBN protein and the this compound stock solution into the same buffer to minimize heats of dilution.

-

Thoroughly degas the solutions to prevent air bubbles.

-

Accurately determine the concentrations of the protein and the small molecule.

-

-

ITC Experiment:

-

Load the CRBN solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Perform a series of small, sequential injections of the this compound into the sample cell while maintaining a constant temperature.

-

Allow the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The heat change for each injection is integrated and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction, including the K_d.

-

Caption: ITC experimental workflow for binding affinity determination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. PROTAC-linker Conjugate for PAC | Biologically Active Compounds - chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-O-amido-C11-COOH: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-amido-C11-COOH is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid for conjugation to a target protein ligand. The physicochemical properties of this linker-ligand conjugate, specifically its solubility and stability, are critical determinants of the resulting PROTAC's efficacy, bioavailability, and overall developability. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering detailed experimental protocols for their assessment and a framework for data interpretation. While specific quantitative data for this molecule is not extensively available in the public domain, this guide leverages data from closely related thalidomide analogues to provide a predictive and methodological framework.

Introduction to this compound in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound falls into the category of an E3 ligase ligand-linker conjugate.

The rationale for its use lies in the well-established interaction between the thalidomide core and the CRBN subunit of the CRL4-CRBN E3 ligase complex. The C11 carboxylic acid linker provides a versatile attachment point for a variety of target protein ligands, enabling the synthesis of a diverse array of PROTACs. The physicochemical characteristics of this linker-ligand are paramount, as they significantly influence the properties of the final PROTAC molecule.

Solubility Profile

The solubility of this compound is a critical parameter that affects its handling, formulation, and ultimately, the bioavailability of the PROTACs derived from it. Based on the general characteristics of thalidomide and its derivatives, it is anticipated that this molecule will exhibit limited aqueous solubility and higher solubility in organic solvents.

Predicted Solubility Characteristics

-

Aqueous Solubility: Thalidomide itself has very low aqueous solubility (approximately 0.05 mg/mL). The addition of the amido-C11-COOH linker is likely to have a modest impact on aqueous solubility. The carboxylic acid moiety may slightly increase solubility at higher pH values due to deprotonation.

-

Organic Solvent Solubility: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Quantitative Solubility Data

| Solvent System | Predicted Solubility Range (mg/mL) | Experimental Conditions |

| Phosphate Buffered Saline (pH 7.4) | < 0.1 | 25°C, 24h equilibration |

| Dimethyl Sulfoxide (DMSO) | > 25 | 25°C |

| Ethanol | 1 - 5 | 25°C |

| Polyethylene Glycol 400 (PEG400) | 5 - 15 | 25°C |

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplate (non-binding surface recommended)

-

Plate shaker

-

Spectrophotometer or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a spectrophotometer.

-

Data Analysis: The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.

Stability Profile

The stability of this compound is crucial for its storage, handling during PROTAC synthesis, and the in vitro and in vivo performance of the resulting PROTACs. The primary degradation pathway for thalidomide and its analogues is hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings, which is pH-dependent.

Predicted Stability Characteristics

-

pH Stability: Hydrolysis is expected to be accelerated at both acidic and basic pH. The molecule is likely most stable at a neutral pH.

-

Temperature Stability: As with most organic molecules, elevated temperatures will likely accelerate degradation. For long-term storage, a cool and dry environment is recommended.

-

Photostability: While not extensively documented for this specific molecule, thalidomide itself does not have strong chromophores that would suggest extreme photosensitivity, but protection from light is generally good practice.

Quantitative Stability Data

The following table is a template for the stability data that should be generated.

| Condition | Half-life (t½) | Degradation Products Identified |

| pH 2.0, 37°C | (To be determined) | (To be determined, likely hydrolysis products of imide rings) |

| pH 7.4, 37°C | (To be determined) | (To be determined) |

| pH 9.0, 37°C | (To be determined) | (To be determined) |